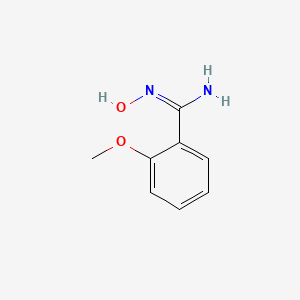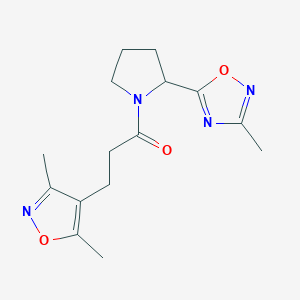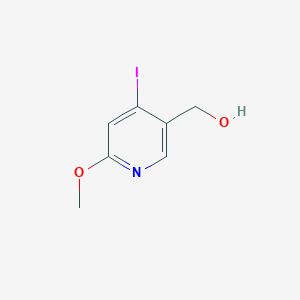![molecular formula C34H36N2O8 B2355495 3,4,5-trimethoxy-N-[2-methyl-4-[3-methyl-4-[(3,4,5-trimethoxybenzoyl)amino]phenyl]phenyl]benzamide CAS No. 356104-15-9](/img/structure/B2355495.png)
3,4,5-trimethoxy-N-[2-methyl-4-[3-methyl-4-[(3,4,5-trimethoxybenzoyl)amino]phenyl]phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3,4,5-trimethoxy-N-[2-methyl-4-[3-methyl-4-[(3,4,5-trimethoxybenzoyl)amino]phenyl]phenyl]benzamide” is a complex organic molecule. It contains several functional groups, including amide and ether groups, as well as multiple aromatic rings .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by several aromatic rings, ether linkages, and an amide group. The presence of these functional groups would likely confer certain chemical properties to the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Given the presence of multiple aromatic rings and ether and amide groups, this compound is likely to be relatively non-polar and may have a relatively high molecular weight .Scientific Research Applications
Design and Synthesis for Anticancer Activity
A study focused on the design and synthesis of substituted benzamides demonstrated moderate to excellent anticancer activity against several cancer cell lines, highlighting the potential of these compounds in cancer therapy (Ravinaik et al., 2021). The strategic incorporation of trimethoxy groups and specific amide functionalities played a critical role in enhancing their efficacy, illustrating the importance of molecular architecture in therapeutic applications.
Optical Properties and Polymer Synthesis
Another study explored the synthesis and optical properties of poly(p-benzamide)s bearing oligothiophene on the amide nitrogen atom, revealing the significance of specific substituents in determining the optical characteristics of polymers (Takagi et al., 2013). This research underscores the utility of such compounds in developing materials with desirable photophysical properties, potentially applicable in electronics and photonics.
Precision Polymer Synthesis for Thermosensitivity
In the domain of polymer chemistry, a study demonstrated the precision synthesis of water-soluble poly(m-benzamide)s exhibiting thermosensitivity in aqueous solutions (Sugi et al., 2006). These findings have implications for the design of smart materials that can respond to temperature changes, finding applications in drug delivery systems and biomedical devices.
Antimicrobial and Antioxidant Activities
Research on the isolation of new benzamides from endophytic Streptomyces sp. revealed compounds with promising antimicrobial and antioxidant activities (Yang et al., 2015). Such studies highlight the potential of benzamides in developing new antimicrobial agents and antioxidants, contributing to pharmaceutical and healthcare industries.
Mechanism of Action
properties
IUPAC Name |
3,4,5-trimethoxy-N-[2-methyl-4-[3-methyl-4-[(3,4,5-trimethoxybenzoyl)amino]phenyl]phenyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H36N2O8/c1-19-13-21(9-11-25(19)35-33(37)23-15-27(39-3)31(43-7)28(16-23)40-4)22-10-12-26(20(2)14-22)36-34(38)24-17-29(41-5)32(44-8)30(18-24)42-6/h9-18H,1-8H3,(H,35,37)(H,36,38) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFMRAJOSMOHXNX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H36N2O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1,1-dimethyl-2-propynyl)-2-{[(4-methoxyphenyl)sulfonyl]anilino}acetamide](/img/structure/B2355415.png)

![N-[3-chloro-4-(dimethylcarbamoyl)phenyl]-6-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2355421.png)


![1-[2-(4-Ethoxyphenyl)-2-oxoethyl]-4-[(2-hydroxyethyl)carbamoyl]pyridinium bromide](/img/structure/B2355426.png)
![N-(4-methoxyphenyl)-2-[(2-methylphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2355427.png)
![4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B2355428.png)
![6-(3-Nitrophenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2355430.png)
![4-[2,4-Bis(2-methylbutan-2-yl)phenoxy]butanehydrazide](/img/structure/B2355431.png)

![(Z)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-(cyclohexylamino)-2-oxoethyl)thio)acetamide](/img/structure/B2355434.png)
![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-phenylcyclopropanecarboxamide](/img/structure/B2355435.png)